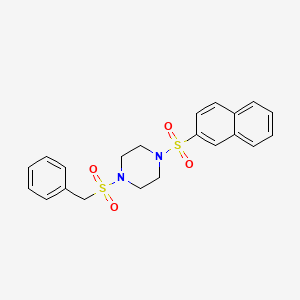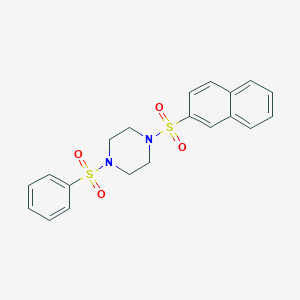![molecular formula C12H17N3O6S2 B3468188 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468188.png)
1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine
Overview
Description
1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of piperazines and is known for its unique structure and properties.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the inflammatory response. It is believed that this inhibition leads to a reduction in inflammation and other related symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to have anti-cancer properties and has been studied for its potential use in treating various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine in lab experiments is that it has been extensively studied and its properties are well understood. This makes it easier to design experiments and interpret the results. However, one of the limitations of using this compound is that it can be difficult to synthesize and may not be readily available in large quantities.
Future Directions
There are many potential future directions for research on 1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. One area of research could be the development of new anti-inflammatory drugs that are based on this compound. Another area of research could be the study of the compound's potential use in treating cancer and other diseases. Additionally, more research could be done to better understand the compound's mechanism of action and its effects on the body.
Scientific Research Applications
1-(ethylsulfonyl)-4-[(4-nitrophenyl)sulfonyl]piperazine has been studied extensively for its potential applications in various fields of scientific research. This compound has been found to have anti-inflammatory properties and has been used in the development of new anti-inflammatory drugs. It has also been studied for its potential use in treating cancer and other diseases.
properties
IUPAC Name |
1-ethylsulfonyl-4-(4-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6S2/c1-2-22(18,19)13-7-9-14(10-8-13)23(20,21)12-5-3-11(4-6-12)15(16)17/h3-6H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTHRAWCNFHBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfonyl]acetamide](/img/structure/B3468107.png)
![4-tert-butyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3468121.png)
![3-iodo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3468122.png)
![1-[2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3468133.png)
![2-(3-methoxyphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3468139.png)
![4-{[(4-bromophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3468140.png)
![4-{[(4-iodophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3468143.png)
![N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468144.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B3468165.png)
![1-(4-ethoxy-3-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468172.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3468189.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468197.png)
